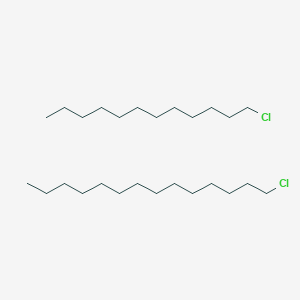

1-Chlorododecane;1-chlorotetradecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alkyl chloride C12 - C14 refers to a mixture of alkyl chlorides with carbon chain lengths ranging from 12 to 14. These compounds are commonly used in various industrial applications due to their surfactant properties and ability to act as intermediates in the synthesis of other chemicals. They are typically found in cleaning agents, disinfectants, and as intermediates in the production of biocides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyl chlorides C12 - C14 can be synthesized through the chlorination of corresponding alkanes or alcohols. One common method involves the reaction of alcohols with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), which replaces the hydroxyl group with a chlorine atom . The reaction conditions typically involve refluxing the alcohol with the chlorinating agent in the presence of a base to neutralize the by-products.

Industrial Production Methods

In industrial settings, alkyl chlorides C12 - C14 are often produced through the direct chlorination of alkanes. This process involves the reaction of alkanes with chlorine gas under controlled conditions, usually in the presence of ultraviolet light or a catalyst to initiate the reaction. The resulting mixture of alkyl chlorides is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Alkyl chlorides C12 - C14 undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: These reactions involve the replacement of the chlorine atom with a nucleophile, such as hydroxide, alkoxide, or amine, resulting in the formation of alcohols, ethers, or amines.

Elimination Reactions: In the presence of strong bases, alkyl chlorides can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction Reactions: Although less common, alkyl chlorides can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in alcoholic solvents.

Major Products

Alcohols: Formed from nucleophilic substitution with hydroxide ions.

Ethers: Formed from nucleophilic substitution with alkoxides.

Amines: Formed from nucleophilic substitution with amines.

Alkenes: Formed from elimination reactions

Scientific Research Applications

Alkyl chlorides C12 - C14 have a wide range of applications in scientific research and industry:

Chemistry: Used as intermediates in the synthesis of various organic compounds, including surfactants and polymers.

Biology: Employed in the study of membrane dynamics and interactions due to their surfactant properties.

Industry: Widely used in the production of cleaning agents, detergents, and biocides.

Mechanism of Action

The primary mechanism of action for alkyl chlorides C12 - C14, particularly in their role as disinfectants, involves the disruption of microbial cell membranes. The alkyl chains insert into the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Alkyl chlorides C8 - C10: Shorter chain alkyl chlorides with similar chemical properties but lower surfactant efficiency.

Alkyl chlorides C16 - C18: Longer chain alkyl chlorides with higher hydrophobicity and different applications in surfactant formulations.

Uniqueness

Alkyl chlorides C12 - C14 are unique due to their optimal chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes them highly effective as surfactants and antimicrobial agents, offering a combination of solubility and surface activity that is not as pronounced in shorter or longer chain alkyl chlorides .

Properties

CAS No. |

90622-69-8 |

|---|---|

Molecular Formula |

C26H54Cl2 |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

1-chlorododecane;1-chlorotetradecane |

InChI |

InChI=1S/C14H29Cl.C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-14H2,1H3;2-12H2,1H3 |

InChI Key |

GAEFOPDYLRXWCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCl.CCCCCCCCCCCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)

![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)

![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)